molecular formula C18H21N3 B8417581 4-(2,6-Dimethylbenzylamino)-1,2-dimethylbenzimidazole

4-(2,6-Dimethylbenzylamino)-1,2-dimethylbenzimidazole

Cat. No. B8417581
M. Wt: 279.4 g/mol
InChI Key: BCTONXHZFGFJIT-UHFFFAOYSA-N
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Patent
US06465505B1

Procedure details

4-(2,6-dimethylbenzylamino)-2-methylbenzimidazole (0.2 g 0.75 mmol) was dissolved in acetonitrile (15 ml). To the solution were added methyl iodide (0.05 ml 0.82 mmol) and potassium carbonate (0.2 g 1.4 mmol) and the reaction mixture was stirred at ambient temperature for 20 h. The solids were removed by filtration and was washed with methylene chloride. Vacuum evaporation of the solvent gave an oily residue which was subjected to flash chromatography on silica gel, methylene chloride: methanol (10:1). Crystallization from acetonitrile gave 0.018 g (9%) of the title compound.
Name
4-(2,6-dimethylbenzylamino)-2-methylbenzimidazole
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
methylene chloride methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
9%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:19]=[CH:18][CH:17]=[C:16]([CH3:20])[C:3]=1[CH2:4][NH:5][C:6]1[C:14]2[NH:13][C:12]([CH3:15])=[N:11][C:10]=2[CH:9]=[CH:8][CH:7]=1.CI.[C:23](=O)([O-])[O-].[K+].[K+].C(Cl)Cl.CO>C(#N)C>[CH3:1][C:2]1[CH:19]=[CH:18][CH:17]=[C:16]([CH3:20])[C:3]=1[CH2:4][NH:5][C:6]1[C:14]2[N:13]=[C:12]([CH3:15])[N:11]([CH3:23])[C:10]=2[CH:9]=[CH:8][CH:7]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
4-(2,6-dimethylbenzylamino)-2-methylbenzimidazole
Quantity
0.2 g
Type
reactant
Smiles
CC1=C(CNC2=CC=CC=3N=C(NC32)C)C(=CC=C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.05 mL
Type
reactant
Smiles
CI
Name
Quantity
0.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
methylene chloride methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
WASH
Type
WASH
Details
was washed with methylene chloride
CUSTOM
Type
CUSTOM
Details
Vacuum evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave an oily residue which
CUSTOM
Type
CUSTOM
Details
Crystallization from acetonitrile

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC1=C(CNC2=CC=CC=3N(C(=NC32)C)C)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.018 g
YIELD: PERCENTYIELD 9%
YIELD: CALCULATEDPERCENTYIELD 8.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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